[(2,3-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(2,3-Dimethoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 2,3-dimethoxyphenyl group attached to a methylamine backbone, with a propenyl (allyl) substituent on the nitrogen atom. Its structure (Figure 1) includes key features such as:
- 2,3-Dimethoxybenzyl group: The methoxy substituents at the 2- and 3-positions of the phenyl ring influence electronic and steric properties.
- Propenylamine moiety: The allyl group may enhance reactivity or modulate interactions with biological targets.
- Hydrochloride salt: Improves solubility and stability for handling in synthetic workflows .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3;/h4-7,13H,1,8-9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLRSZMDQACROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,3-Dimethoxyphenyl)methylamine hydrochloride is a novel organic compound that has attracted attention in pharmacological and medicinal chemistry circles due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 259.77 g/mol. The structure features a dimethoxy-substituted phenyl group attached to a prop-2-en-1-ylamine moiety, which contributes to its biological activity.
The biological activity of (2,3-Dimethoxyphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various biological targets. The amine group facilitates nucleophilic substitution reactions, while the methoxy groups enhance electrophilic aromatic substitution reactions. These interactions can modulate enzyme activity and receptor binding, impacting several biochemical pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act as an allosteric modulator at specific receptors, enhancing or inhibiting their activity.
- Enzyme Interaction : It can bind to enzymes, altering their catalytic efficiency and potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that (2,3-Dimethoxyphenyl)methylamine hydrochloride exhibits a variety of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Preliminary investigations suggest that the compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies and Research Findings
Several studies have documented the biological activities of (2,3-Dimethoxyphenyl)methylamine hydrochloride. Below is a summary table highlighting key findings from select research articles:
Comparison with Similar Compounds
To understand the uniqueness of (2,3-Dimethoxyphenyl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [(2,4-Dimethoxyphenyl)methyl]amine | Similar dimethoxy substitution pattern | Moderate antimicrobial activity |
| [(3,4-Dimethoxyphenyl)methyl]amine | Different methoxy positions | Enhanced anticancer properties |
Scientific Research Applications
Overview
(2,3-Dimethoxyphenyl)methylamine hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, biology, and industrial processes.
Medicinal Chemistry
-
Drug Development :
- The compound serves as a precursor for synthesizing novel therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties.
- Case studies have indicated its potential as a lead compound in developing treatments for mood disorders by acting on neurotransmitter systems.
-
Enzyme Inhibition Studies :
- Research indicates that compounds with similar structures may act as monoamine oxidase inhibitors, which can increase levels of neurotransmitters like serotonin and dopamine, potentially aiding in the treatment of depression and anxiety disorders.
Biological Research
-
Neuropharmacology :
- Studies have shown that (2,3-Dimethoxyphenyl)methylamine hydrochloride interacts with various neurotransmitter receptors, suggesting applications in understanding mood regulation and cognitive functions.
- Experimental data indicate that the compound may modulate receptor activity, affecting cellular signaling pathways.
-
Cellular Mechanisms :
- Investigations into the compound's mechanism of action reveal its potential role in influencing cell signaling pathways related to neuroprotection and neurodegenerative diseases.
Industrial Applications
- Chemical Synthesis :
- The compound is utilized as a building block in organic synthesis, enabling the production of more complex molecules with desired properties.
- Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction processes, making it valuable in developing specialty chemicals.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Center
-
Alkylation/Acylation :
The deprotonated amine reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For example, reaction with acetyl chloride yields the corresponding acetamide .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Acetylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl allylamine derivative | 82% | |
| N-Benzylation | BnBr, K₂CO₃, DMF, 60°C | N-Benzylated product | 75% |
-
Reductive Amination :
In the presence of aldehydes/ketones and reducing agents (e.g., NaBH₃CN), secondary or tertiary amines form .
Electrophilic Aromatic Substitution (EAS)
The 2,3-dimethoxyphenyl group directs electrophiles to the para position relative to the methoxy substituents due to their strong electron-donating effects.
-
Nitration :
Treatment with HNO₃/H₂SO₄ introduces a nitro group at the C4 position . -
Halogenation :
Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs selectively at C4 .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-2,3-dimethoxyphenyl derivative | 68% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 4-Bromo-2,3-dimethoxyphenyl derivative | 72% |
Allyl Group Transformations
The prop-2-en-1-yl group undergoes characteristic allylic reactions:
-
Oxidation :
Catalytic oxidation (SeO₂/H₂O₂) converts the allyl group to an epoxide or diol . -
Hydroamination :
In the presence of transition-metal catalysts (e.g., Pd), the allyl amine participates in hydroamination with alkenes/alkynes .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | SeO₂, H₂O₂, CH₃CN, 50°C | Allylic epoxide | 65% | |
| Hydroamination | Pd(OAc)₂, PPh₃, THF, 80°C | β-Amino alkane derivative | 78% |
Multicomponent Reactions
The allylamine moiety engages in Petasis-like reactions:
-
Petasis Borono-Mannich Reaction :
With boronic acids and carbonyl compounds (e.g., formaldehyde), new C–C bonds form at the allylic position .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Petasis Reaction | PhB(OH)₂, HCHO, EtOH, 50°C | N-Allyl-aryl amine | 74% |
Cyclization Reactions
Under acidic or basic conditions, intramolecular cyclization forms heterocycles:
-
Bromination-Induced Cyclization :
Bromination at the allyl position followed by nucleophilic attack by the amine forms pyrrolidine derivatives .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromocyclization | NBS, AIBN, CCl₄, reflux | Pyrrolidine-fused aromatic compound | 70% |
Counterion Exchange
The hydrochloride salt can undergo metathesis with other anions (e.g., sulfate, nitrate) under ion-exchange conditions .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Anion Exchange | AgNO₃, H₂O, RT | Nitrate salt | 90% |
Comparison with Similar Compounds
Positional Isomers: 3,4-Dimethoxy vs. 2,3-Dimethoxy Substitution
Compounds with methoxy groups in different positions on the phenyl ring exhibit distinct physicochemical and biological properties:
| Compound | Substituent Positions | Molecular Weight (g/mol) | Key Differences | Reference |
|---|---|---|---|---|
| (2,3-Dimethoxyphenyl)methylamine HCl | 2,3-dimethoxy | 265.75 (C₁₃H₁₈ClNO₂) | Enhanced steric hindrance near the amine group; may reduce receptor affinity | |
| Verapamil Hydrochloride | 3,4-dimethoxy | 491.07 (C₂₇H₃₈ClN₂O₄) | Calcium channel blocker; 3,4-substitution critical for cardiac activity | |
| Diaveridine Hydrochloride (DVHC) | 3,4-dimethoxy | 334.26 (C₁₃H₁₆ClN₄O₂) | Pyrimidinediamine antibiotic; 3,4-substitution enables DNA synthesis inhibition |
Key Insight : The 2,3-dimethoxy configuration in the target compound may reduce biological activity compared to 3,4-dimethoxy analogs like verapamil, where the substituent positioning is optimized for target engagement .
Halogenated vs. Methoxylated Analogs
Replacing methoxy groups with halogens alters electronic properties and binding interactions:
| Compound | Substituents | Molecular Weight (g/mol) | Key Differences | Reference |
|---|---|---|---|---|
| (2,3-Dimethoxyphenyl)methylamine HCl | 2,3-OCH₃ | 265.75 | Electron-donating methoxy groups; moderate solubility in polar solvents | |
| (2,3-Dichlorophenyl)methylamine HCl | 2,3-Cl | 260.57 (C₁₁H₁₂Cl₃N) | Electron-withdrawing Cl groups; higher lipophilicity |
Secondary Amine Hydrochlorides with Varied Backbones
Modifications to the amine backbone or additional functional groups impact synthesis and application:
| Compound | Backbone Modification | Yield/Purity | Key Differences | Reference |
|---|---|---|---|---|
| (2,3-Dimethoxyphenyl)methylamine HCl | Propenylamine | ≥95% purity | Allyl group enables conjugation or polymerization reactions | |
| [(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine diHCl | Morpholine-ethyl extension | 95% purity | Dihydrochloride salt; morpholine enhances solubility and bioavailability | |
| N,N-Dibenzyl-N-(7,8-dibenzyloxy-2-phenyl-2H-chromen-4-yl-methyl)amine HCl | Chromene ring system | 62% yield | Bulky aromatic system reduces metabolic clearance; lower synthetic yield |
Key Insight : The propenyl group in the target compound offers synthetic versatility, while bulkier backbones (e.g., chromene in compound 15) may complicate synthesis but improve pharmacokinetics .
Pharmacologically Active Hydrochlorides
Comparisons with clinically approved hydrochloride salts highlight structural requirements for bioactivity:
Q & A
Q. What are the recommended synthetic routes for (2,3-Dimethoxyphenyl)methylamine hydrochloride, and what methodological considerations ensure reproducibility?
Answer:
- Synthesis via Reductive Amination : React 2,3-dimethoxybenzaldehyde with propargylamine (prop-2-en-1-ylamine) in a solvent like THF, followed by reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The intermediate amine is then treated with hydrochloric acid to yield the hydrochloride salt .
- Alternative Route : Use a Schiff base intermediate (formed from 2,3-dimethoxybenzaldehyde and propargylamine) followed by catalytic hydrogenation. This method minimizes side reactions and improves yield .
- Critical Considerations :
- Control reaction pH to avoid premature salt formation.
- Use anhydrous conditions for reduction steps to prevent hydrolysis.
- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .
Q. How can the purity and structural identity of this compound be validated experimentally?
Answer:
- Analytical Methods :
- 1H/13C NMR : Verify aromatic protons (δ 6.5–7.2 ppm for dimethoxyphenyl) and allylic protons (δ 5.0–5.8 ppm for propargyl group) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ for free amine; [M-Cl]+ for hydrochloride salt).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: ~56%, Cl: ~10%) .
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with retention time comparison to standards .
Advanced Research Questions
Q. What strategies address contradictory data in crystallographic refinement for this compound’s hydrochloride salt?
Answer:
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder in hydrochloride salts. Key steps:
- Discrepancy Resolution :
Q. How does the steric and electronic profile of the 2,3-dimethoxyphenyl group influence regioselectivity in acylation reactions?
Answer:
- Steric Effects : The methoxy groups at positions 2 and 3 create steric hindrance, directing acylation to the less hindered amine nitrogen. This was observed in benzodiazepine analogs, where bulky acylating agents (e.g., crotonyl chloride) still favored N-acylation due to electronic factors .
- Electronic Effects : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution but reduce nucleophilicity at adjacent sites. Computational modeling (e.g., NBO analysis) can quantify charge distribution .
Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?
Answer:
- In Vitro Assays :
- Receptor Binding : Screen against dopamine D1/D2 receptors (radioligand displacement assays, IC₅₀ determination) due to structural similarity to catecholamine derivatives .
- Enzyme Inhibition : Test MAO-A/MAO-B inhibition using fluorometric assays (kynuramine substrate).
- In Vivo Models : Use zebrafish or rodent models for neurobehavioral studies (e.g., locomotor activity, anxiety-like behavior). Dose-response curves and metabolite profiling (LC-MS/MS) are critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
